molecular formula C35H30D8Cl2N8O5 B1574275 Hydroxy Itraconazole D8

Hydroxy Itraconazole D8

Cat. No. B1574275
M. Wt: 729.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy Itraconazole D8(R-63373 D8) is the deuterium labeled Hydroxy Itraconazole, which is an active metabolite of itraconazole.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Hydroxy-itraconazole, the main metabolite of itraconazole, demonstrates significant antifungal activity. New formulations like oral solution and intravenous itraconazole improve absorption and bioavailability due to enhanced solubility, making them ideal for treating systemic fungal infections in various patient populations (Willems, van der Geest, & de Beule, 2001).
  • The pharmacology of itraconazole indicates its broad spectrum and efficacy, partly due to its metabolite, hydroxy-itraconazole. The oral solution and intravenous formulations provide consistent plasma concentrations for treating systemic fungal infections (de Beule & van Gestel, 2001).

Therapeutic Applications

  • Capillary electrophoresis has shown stereoselective metabolism of itraconazole to hydroxyitraconazole, indicating a role in personalized medicine based on individual metabolism profiles (Breadmore & Thormann, 2003).
  • Itraconazole's use in treating fungal infections, especially in formulations enhancing its solubility and bioavailability, relies on its active metabolites like hydroxy-itraconazole for efficacy. These formulations are also being explored for potential use in treating certain cancers (Kasparyan, Poojari, Róg, & Hub, 2020).

Drug Delivery and Formulations

  • Population pharmacokinetic studies of itraconazole and hydroxy-itraconazole have helped develop dosing guidelines, especially for special patient populations like those with cystic fibrosis (Hennig et al., 2007).
  • Innovative drug delivery systems, such as nanoparticles modified with borneol and polyethylene glycol, have been developed for enhancing itraconazole distribution in the brain. These systems leverage the properties of itraconazole and its metabolites for targeted drug delivery (Zhang et al., 2019).

properties

Product Name

Hydroxy Itraconazole D8

Molecular Formula

C35H30D8Cl2N8O5

Molecular Weight

729.68

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.